molecular formula C18H36F6NO4PS2 B14881606 Bis(trifluoromethylsulfonyl)azanide;tetrabutylphosphanium

Bis(trifluoromethylsulfonyl)azanide;tetrabutylphosphanium

Cat. No.: B14881606
M. Wt: 539.6 g/mol
InChI Key: VJLXYWPNTKVSLC-UHFFFAOYSA-N
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Description

1-Octyl-2,3-dimethylimidazoliumbis((trifluoromethyl)sulfonyl)imide is an ionic liquid known for its unique properties such as low volatility, high thermal stability, and high ionic conductivity. These characteristics make it a valuable compound in various scientific and industrial applications, particularly in the fields of chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-octyl-2,3-dimethylimidazoliumbis((trifluoromethyl)sulfonyl)imide typically involves the alkylation of 2,3-dimethylimidazole with octyl halides, followed by anion exchange with lithium bis((trifluoromethyl)sulfonyl)imide. The reaction conditions often include:

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. Continuous flow reactors and advanced purification techniques are employed to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 1-Octyl-2,3-dimethylimidazoliumbis((trifluoromethyl)sulfonyl)imide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolium-based oxides, while substitution reactions can introduce various functional groups onto the imidazolium ring .

Scientific Research Applications

1-Octyl-2,3-dimethylimidazoliumbis((trifluoromethyl)sulfonyl)imide has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 1-octyl-2,3-dimethylimidazoliumbis((trifluoromethyl)sulfonyl)imide exerts its effects is primarily through its ionic nature. The compound interacts with molecular targets and pathways by:

Comparison with Similar Compounds

Uniqueness: 1-Octyl-2,3-dimethylimidazoliumbis((trifluoromethyl)sulfonyl)imide stands out due to its specific alkyl chain length, which provides a balance between hydrophobicity and ionic conductivity. This makes it particularly effective in applications requiring both properties, such as in advanced battery technologies and specialized solvents .

Properties

Molecular Formula

C18H36F6NO4PS2

Molecular Weight

539.6 g/mol

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;tetrabutylphosphanium

InChI

InChI=1S/C16H36P.C2F6NO4S2/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h5-16H2,1-4H3;/q+1;-1

InChI Key

VJLXYWPNTKVSLC-UHFFFAOYSA-N

Canonical SMILES

CCCC[P+](CCCC)(CCCC)CCCC.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F

Origin of Product

United States

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